Cas no 379261-87-7 (tert-Butyl 4-amino-3-isopropoxybenzoate)
tert-Butyl 4-amino-3-isopropoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 4-amino-3-isopropoxybenzoate
- 3-Isopropoxy-4-aminobenzoic acid tert-butyl ester
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- Inchi: 1S/C14H21NO3/c1-9(2)17-12-8-10(6-7-11(12)15)13(16)18-14(3,4)5/h6-9H,15H2,1-5H3
- InChI Key: WOXKZQNHIFZLAC-UHFFFAOYSA-N
- SMILES: O(C(C1C=CC(=C(C=1)OC(C)C)N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 251.15214353 g/mol
- Monoisotopic Mass: 251.15214353 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 61.6
- Molecular Weight: 251.32
tert-Butyl 4-amino-3-isopropoxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019100229-1g |
Tert-butyl 4-amino-3-isopropoxybenzoate |
379261-87-7 | 95% | 1g |
$708.64 | 2023-09-02 | |
| Crysdot LLC | CD12077217-1g |
tert-Butyl 4-amino-3-isopropoxybenzoate |
379261-87-7 | 97% | 1g |
$681 | 2024-07-24 |
tert-Butyl 4-amino-3-isopropoxybenzoate Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on tert-Butyl 4-amino-3-isopropoxybenzoate
Introduction to Tert-Butyl 4-amino-3-isopropoxybenzoate (CAS No. 379261-87-7)
Tert-Butyl 4-amino-3-isopropoxybenzoate, identified by its Chemical Abstracts Service (CAS) number 379261-87-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of benzoate derivatives, characterized by its unique structural features that include a tert-butyl group, an amino group, and an isopropoxy substituent. These structural elements contribute to its distinct chemical properties and potential biological activities, making it a subject of interest for researchers exploring novel therapeutic agents.
The molecular structure of Tert-butyl 4-amino-3-isopropoxybenzoate consists of a benzoic acid core modified with various functional groups. The presence of the tert-butyl group at the 1-position enhances the lipophilicity of the molecule, while the amino group at the 4-position and the isopropoxy group at the 3-position introduce polar and hydrophobic interactions, respectively. This combination of substituents makes the compound a versatile scaffold for drug design, allowing for modifications that can optimize its pharmacokinetic and pharmacodynamic profiles.
In recent years, there has been growing interest in benzoate derivatives due to their potential applications in medicine and biotechnology. These compounds have been studied for their antimicrobial, anti-inflammatory, and antioxidant properties. Specifically, the amino group in Tert-butyl 4-amino-3-isopropoxybenzoate can participate in hydrogen bonding interactions with biological targets, while the isopropoxy group can influence membrane permeability and binding affinity. Such features make this compound a promising candidate for further investigation in drug discovery.
One of the most compelling aspects of Tert-butyl 4-amino-3-isopropoxybenzoate is its potential role in modulating biological pathways relevant to human health. Current research suggests that benzoate derivatives may interact with enzymes and receptors involved in processes such as pain perception, neurotransmitter release, and cellular signaling. For instance, studies have indicated that certain benzoate compounds can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation. The structural motifs present in Tert-butyl 4-amino-3-isopropoxybenzoate could potentially leverage these interactions to develop novel therapeutic strategies.
The synthesis of Tert-butyl 4-amino-3-isopropoxybenzoate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the tert-butyl group typically involves Friedel-Crafts alkylation, while the amino and isopropoxy groups are often introduced through nucleophilic substitution or reduction reactions. Advanced synthetic techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to achieve optimal results. These synthetic methodologies highlight the compound's complexity and the expertise required for its production.
From a pharmaceutical perspective, Tert-butyl 4-amino-3-isopropoxybenzoate holds promise as a lead compound for further development into therapeutic agents. Its unique structural features provide a foundation for designing derivatives with enhanced efficacy and reduced side effects. Researchers are exploring various modifications to optimize its bioavailability, target specificity, and metabolic stability. For example, incorporating additional functional groups or altering the substitution patterns could lead to compounds with improved pharmacological profiles.
The potential applications of Tert-butyl 4-amino-3-isopropoxybenzoate extend beyond traditional pharmaceuticals. In agrochemical research, benzoate derivatives have been investigated for their role as plant growth regulators or pest deterrents. The structural flexibility of this compound allows for modifications that could tailor its interaction with biological targets in plants, making it a valuable tool in sustainable agriculture.
In conclusion,Tert-butyl 4-amino-3-isopropoxybenzoate (CAS No. 379261-87-7) is a multifaceted compound with significant potential in pharmaceutical and biochemical research. Its unique structural features and biological activities make it a promising candidate for drug development and other applications. As research continues to uncover new insights into its properties and mechanisms of action,Tert-butyl 4-amino-3-isopropoxybenzoate is likely to play an increasingly important role in advancing our understanding of health and disease.
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